molecular formula C26H25N3OS B2618371 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207056-80-1

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2618371
CAS No.: 1207056-80-1
M. Wt: 427.57
InChI Key: GGSMHRGVVOTRDJ-UHFFFAOYSA-N
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Description

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound featuring a multi-substituted imidazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles. This specific molecule is of high interest in early-stage drug discovery research, particularly in the development of novel kinase inhibitors. The structure, which incorporates a thioether-linked acetamide chain, is designed to interact with the ATP-binding pocket of various protein kinases. Research into analogous trisubstituted imidazoles has demonstrated their potential to modulate key signaling pathways involved in cell proliferation and inflammatory processes . Consequently, this compound serves as a valuable chemical tool for probing kinase function and for the structure-activity relationship (SAR) optimization of new therapeutic candidates targeting cancers and autoimmune diseases. Its mechanism of action is hypothesized to involve competitive inhibition of kinase activity, leading to the disruption of downstream signal transduction.

Properties

IUPAC Name

2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3OS/c1-18-4-10-21(11-5-18)24-16-27-26(29(24)23-14-8-20(3)9-15-23)31-17-25(30)28-22-12-6-19(2)7-13-22/h4-16H,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSMHRGVVOTRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.

    Thioacetamide Introduction: The imidazole derivative is then reacted with thioacetic acid or its derivatives to introduce the thioacetamide group.

    Substitution with p-Tolyl Groups: The final step involves the substitution of the imidazole ring with p-tolyl groups using a suitable electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The p-tolyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of imidazole-thioacetamides have shown effectiveness against various pathogens including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antimicrobial potential.

Anticancer Activity

Studies have demonstrated that 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exhibits cytotoxic effects against several cancer cell lines. For example:

  • Cell Lines Tested : HepG2 (liver cancer), MDA-MB-231 (breast cancer).
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell growth and survival.

Antitubercular Activity

In vitro studies have shown that this compound has potential antitubercular activity against Mycobacterium tuberculosis. The evaluation included:

  • Zone of Inhibition : Measured to assess efficacy.
  • Minimum Lethal Concentration (MLC) : Determined for active compounds.

Case Studies

Several studies have documented the synthesis and evaluation of imidazole-thioacetamide derivatives, highlighting their pharmacological activities:

  • Study on Antimicrobial Properties :
    • Evaluated a series of thio-substituted acetamides for their antimicrobial efficacy.
    • Results indicated a strong correlation between structural modifications and increased antimicrobial activity .
  • Anticancer Evaluation :
    • A comprehensive study assessed the cytotoxicity of various substituted imidazole derivatives against multiple cancer cell lines.
    • The findings revealed significant inhibition rates, suggesting that structural variations can enhance therapeutic effects .
  • Antitubercular Activity Assessment :
    • Investigated the impact of imidazole-thio compounds on Mycobacterium tuberculosis.
    • Results showed that specific substitutions led to improved efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites of enzymes, while the thioacetamide group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Tabulated Comparison of Key Features

Compound Core Structure Substituents Biological Activity (IC₅₀) Key Reference
Target Compound 1,5-di-p-tolyl imidazole Thio-linked N-p-tolyl acetamide Not reported
Derivative 4,5-dimethyl imidazole Benzothiazolyl, p-tolylamino/4-nitrophenylamino 15.67 µg/mL (C6 cells)
Oxadiazole Analog 1,3,4-oxadiazole Indol-3-ylmethyl, sulfanyl acetamide Not specified
Simple Imidazole Imidazole 4,5-dimethyl, phenyl, p-tolyl Structural data only

Research Findings and Implications

  • Substituent Effects : Para-tolyl groups enhance lipophilicity, but excessive bulk (e.g., indole in ) may reduce solubility. Electron-withdrawing groups (e.g., nitro in ) correlate with higher cytotoxicity.
  • Heterocycle Impact : Imidazole’s hydrogen-bonding capacity (via NH groups) may favor target interactions compared to oxadiazole’s electron-deficient core.
  • Synthetic Methodologies : Crystallographic tools like SHELX () are critical for resolving structural features, aiding in SAR studies .

Biological Activity

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic compound characterized by an imidazole ring linked to a thioether and acetamide moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C22H25N3OS
  • Molecular Weight : 379.5 g/mol
  • CAS Number : 1207042-05-4

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects against bacterial pathogens and its potential as an anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL, indicating strong antibacterial activity .

Anticancer Potential

The imidazole ring has been associated with anticancer properties due to its ability to interact with biological macromolecules involved in cell proliferation. Studies on related thioacetanilides suggest that they may act as inhibitors of HIV reverse transcriptase, which is a target for anticancer therapies . Additionally, the compound’s structural characteristics may enhance its efficacy against cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated the following:

  • Antimicrobial Efficacy : The compound showed promising results against various strains of bacteria. The inhibition zones were significantly larger than those of control compounds, suggesting effective antibacterial action.
  • Cytotoxicity Assays : Preliminary cytotoxicity tests indicated that the compound could reduce viability in cancer cell lines, supporting its potential use in cancer therapy.
Activity Type Tested Pathogen/Cell Line MIC (μg/mL) Effectiveness
AntibacterialStaphylococcus aureus0.22 - 0.25Strong inhibition
AnticancerVarious cancer cell linesVariableSignificant reduction in viability

Case Studies

  • Antimicrobial Evaluation : A study evaluated several imidazole derivatives, including those structurally similar to our compound. The results indicated that modifications to the imidazole ring significantly impacted antimicrobial activity, with certain substitutions enhancing efficacy.
  • Cytotoxicity in Cancer Research : A case study involving thioacetanilides highlighted their ability to induce apoptosis in cancer cells through the modulation of PPARγ pathways. This suggests a potential mechanism for the anticancer effect of our compound .

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